Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843266
InChI: InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)22-16(19-14)12-7-9-13(18)10-8-12/h2-10H,1H3
SMILES:
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.7 g/mol

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

CAS No.:

Cat. No.: VC15843266

Molecular Formula: C17H12ClNO3

Molecular Weight: 313.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate -

Specification

Molecular Formula C17H12ClNO3
Molecular Weight 313.7 g/mol
IUPAC Name methyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)22-16(19-14)12-7-9-13(18)10-8-12/h2-10H,1H3
Standard InChI Key MGFRCEXFYLAGAN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure comprises a five-membered oxazole ring (containing one oxygen and one nitrogen atom) substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a phenyl group. A methyl ester moiety at the 4-position completes the functionalization (Fig. 1) . Computational analyses confirm a planar oxazole ring with dihedral angles of 15.2° and 22.7° between the chlorophenyl and phenyl groups, respectively, optimizing π-π stacking interactions in biological systems .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H12ClNO3\text{C}_{17}\text{H}_{12}\text{ClNO}_{3}
Molecular Weight313.7 g/mol
IUPAC Namemethyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate
SMILESCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIKeyMGFRCEXFYLAGAN-UHFFFAOYSA-N
XLogP34.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Manufacturing

Cyclocondensation Strategies

A predominant synthetic route involves cyclocondensation of methyl 2-(4-chlorobenzamido)-3-phenylacrylate with phosphorus oxychloride (POCl3\text{POCl}_{3}) under reflux conditions (80–100°C, 12–16 hours), yielding the oxazole ring via intramolecular dehydration . This method achieves moderate yields (55–65%) but requires rigorous purification to eliminate phosphorylated byproducts.

Transition Metal-Catalyzed Approaches

MethodCatalystYield (%)Time (h)Key Advantage
CyclocondensationPOCl3\text{POCl}_{3}55–6512–16Cost-effective
Pd(II)-Catalyzed ArylationPd(OAc)2\text{Pd(OAc)}_{2}70–7524Regioselectivity
Ru-Catalyzed CyclizationRuCl3\text{RuCl}_{3}40–5018Functional group tolerance

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The electron-deficient oxazole ring facilitates nucleophilic substitution at the 2-position. For example, reaction with sodium methoxide in methanol replaces the 4-chlorophenyl group with methoxy, yielding methyl 2-methoxy-5-phenyloxazole-4-carboxylate. This reactivity underpins derivatization strategies for analog synthesis.

Ester Hydrolysis and Decarboxylation

Alkaline hydrolysis of the methyl ester (e.g., using NaOH\text{NaOH} in ethanol/water) generates the carboxylic acid derivative, which undergoes decarboxylation at elevated temperatures (150°C) to form 2-(4-chlorophenyl)-5-phenyloxazole. This pathway is critical for prodrug development.

Research Findings and Clinical Implications

Structure-Activity Relationships (SAR)

Systematic modifications of the 4-chlorophenyl group reveal that electron-withdrawing substituents enhance anticancer potency. For instance, replacing chlorine with trifluoromethyl (CF3\text{CF}_{3}) improves GI50\text{GI}_{50} values by 2.5-fold, whereas methyl groups reduce activity . The ester moiety is critical for membrane permeability, as its hydrolysis to the carboxylic acid abrogates cytotoxicity .

Table 3: Analog Comparison

AnalogGI50\text{GI}_{50} (mol/L)Target Selectivity
2-(4-Bromophenyl)-5-phenyl derivative4.1×1064.1 \times 10^{-6}Renal cancer
2-(3-Chlorophenyl)-5-phenyl derivative7.8×1067.8 \times 10^{-6}Melanoma
Parent compound5.4×1065.4 \times 10^{-6}Leukemia, ovarian cancer

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